5-溴-6-甲氧基-1H-吲唑-3-羧酸甲酯

描述

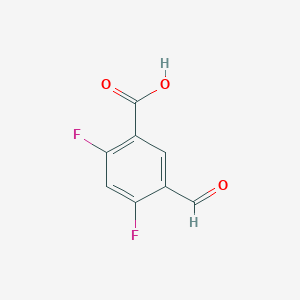

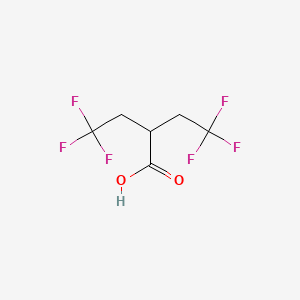

“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1134328-15-6 . It has a molecular weight of 285.1 and its IUPAC name is methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate . The compound is an off-white solid .

Molecular Structure Analysis

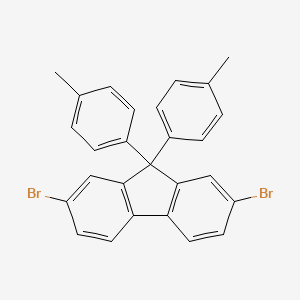

The molecular structure of “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is an off-white solid . Its molecular weight is 285.1 , and its molecular formula is C10H9BrN2O3 . The compound has a complexity of 237 .科学研究应用

Anticancer Activity

Indazole derivatives, including methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate , have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to inhibit the viability of various human cancer cell lines, such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . The assessment was conducted using the MTT reduction assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .

Antiangiogenic Properties

Some indazole derivatives have demonstrated significant antiangiogenic activities, which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from acquiring the necessary blood supply to grow. Compounds have been tested against proangiogenic cytokines like TNFα, VEGF, and EGF, showing potent inhibitory effects .

Antioxidant Effects

Indazole compounds have been screened for their antioxidant activities, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases. Some derivatives exhibited significant scavenging activities against radicals like hydroxyl (OH) and superoxide (SOR), which are known to cause cellular damage .

Antiviral Potential

The indole scaffold, which is part of the indazole structure, has shown various biological activities, including antiviral properties. Derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against viruses such as influenza A and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Indazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Some compounds have shown activities comparable to standard drugs like indomethacin and celecoxib, with lower ulcerogenic indexes, indicating a potentially safer profile for gastrointestinal health .

Electroluminescent Material Development

Indazole compounds have found applications in the field of material science, particularly in the development of electroluminescent materials. These materials are used in organic light-emitting diodes (OLEDs), which are essential components of modern display and lighting technologies .

未来方向

Indazole-containing derivatives, including “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities .

属性

IUPAC Name |

methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTKEYLIECPVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)